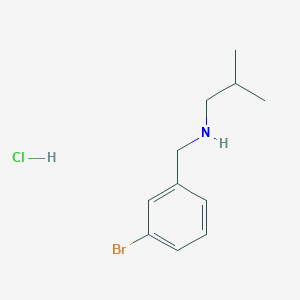
N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride
Overview
Description
“N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride” is a chemical compound . It’s a derivative of noscapine, a benzylisoquinoline alkaloid .
Synthesis Analysis
The synthesis of this compound involves introducing a modification at site B (‘N’ in the isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine .Molecular Structure Analysis
The molecular structure of “this compound” was elucidated by X-ray crystallography . The structure consists of a benzene ring substituted with a bromomethyl group .Scientific Research Applications
Analytical Detection and Quantification
- A case study demonstrated the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a N-benzyl phenethylamines derivative, highlighting the potential for similar analytical techniques to be applied to N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride for forensic and toxicological analysis (Poklis et al., 2014).
Synthesis and Chemical Properties
- Research on N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, shows the potential for this compound to be used in medicine, pesticide, and chemical fields. The study highlights a synthesis process that could be adapted for related compounds, emphasizing low production cost, simple operation, and environmental friendliness (Wang Ling-ya, 2015).
Potential for Functionalization and Coordination Chemistry
- The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, involving Mannich reaction and further functionalization, illustrates the versatility of related N-benzyl compounds in coordination chemistry and bioactivation, potentially applicable to this compound (Olesiejuk et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride, also known as N-[(3-bromophenyl)methyl]-2-methylpropan-1-amine hydrochloride, is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are vital for maintaining cell structure and facilitating cell division .
Mode of Action
The compound interacts with tubulin, perturbing its tertiary structure . This interaction disrupts the normal architecture of microtubules, affecting their ability to function properly .
Biochemical Pathways
The disruption of microtubule architecture can affect various biochemical pathways. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, the compound’s action can potentially impact these processes, leading to downstream effects such as inhibited cell proliferation .
Result of Action
The compound has been found to inhibit the viability of cancer cells and shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . This suggests that the compound’s action on tubulin and microtubules could have potential anti-cancer effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to tubulin, a protein that is essential for microtubule formation and stability . The interaction between this compound and tubulin disrupts the normal polymerization of microtubules, leading to altered cellular functions. Additionally, this compound has been observed to inhibit certain enzymes involved in cellular metabolism, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been found to inhibit cell proliferation by disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis, making this compound a potential anticancer agent. Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the colchicine-binding site on tubulin, preventing the polymerization of microtubules . This binding disrupts the microtubule network, leading to impaired cellular functions such as intracellular transport and cell division. Additionally, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their catalytic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and altered cellular functions . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This selective distribution is essential for its biological activity, as it ensures that this compound reaches its target sites within the cell .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. The compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins . The subcellular localization of this compound is critical for its function, as it determines the specific cellular processes that are affected by its presence .
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKDWOJRZDMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)
![6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B3077663.png)
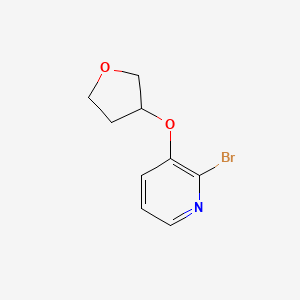
![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)
![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)
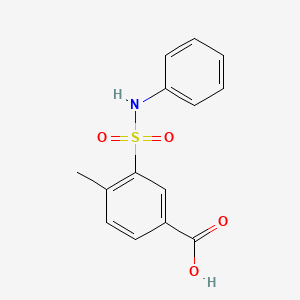
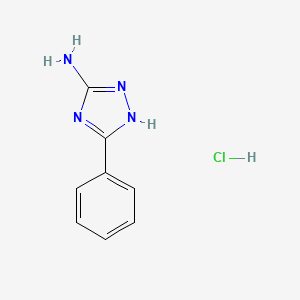
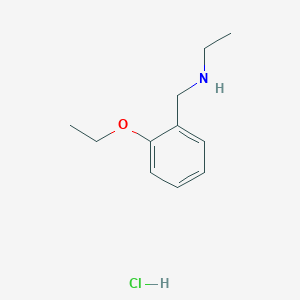
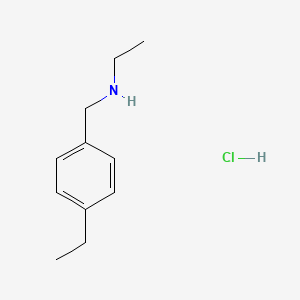
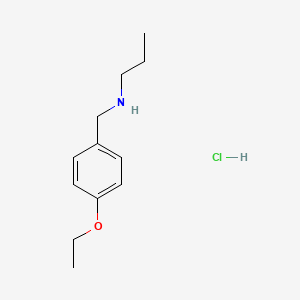
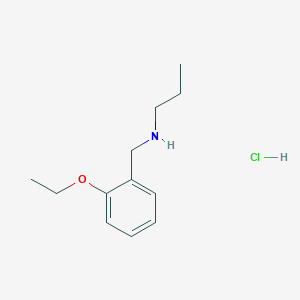
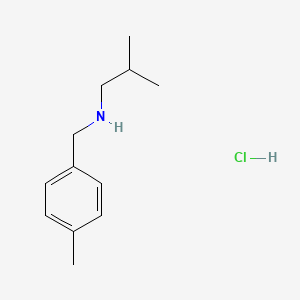
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)
